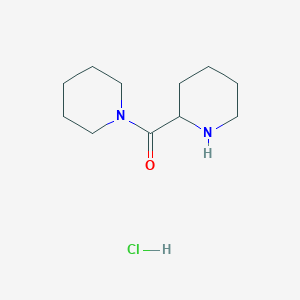

Piperidino(2-piperidinyl)methanone hydrochloride

Beschreibung

Piperidino(2-piperidinyl)methanone hydrochloride (CAS: 16783-69-0) is a piperidine-derived compound characterized by two piperidinyl groups connected via a methanone group. Its molecular formula is C₁₁H₂₀N₂O·HCl, with a molecular weight of 232.75 g/mol . The hydrochloride salt enhances its solubility in aqueous media, a feature critical for pharmacological applications.

Eigenschaften

IUPAC Name |

piperidin-1-yl(piperidin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13;/h10,12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSQGJIOTRLXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383328 | |

| Record name | (Piperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16783-69-0 | |

| Record name | (Piperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrolysis of Protected Intermediates

A widely used strategy for synthesizing piperidinyl methanone hydrochlorides involves the hydrolysis of acetyl-protected precursors. For example, in the synthesis of 2,4-difluorophenyl(4-piperidinyl)methanone hydrochloride, refluxing 1-acetyl-4-(2,4-difluorobenzoyl)piperidine in 6 N hydrochloric acid for 5 hours achieves an 85% yield of the deprotected product. This method is adaptable to target compounds by substituting the aromatic acyl group with a piperidinyl carbonyl moiety.

Key Reaction Parameters :

-

Acid concentration: 6 N HCl ensures complete deprotection without side reactions.

-

Temperature: Reflux conditions (100–110°C) optimize reaction kinetics.

-

Workup: Isolation via 2-propanol precipitation enhances purity (>90%).

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial synthesis of piperidinyl methanones often employs continuous flow systems to improve efficiency. For instance, the patent US7202360B2 highlights the use of automated reagent addition and temperature control to achieve consistent yields (>80%) in risperidone synthesis. Adapting this approach, a two-step process could be designed:

-

Acylation : Piperidine reacts with a piperidinyl carbonyl chloride in dichloromethane using AlCl3 as a catalyst.

-

Deprotection : Hydrolysis with 6 N HCl in a continuous reactor to yield the hydrochloride salt.

Advantages :

Crystallization Optimization

Post-synthesis purification is critical for pharmaceutical-grade compounds. The patent describes recrystallization from N,N-dimethylformamide (DMF) to achieve >99.5% purity. For piperidino(2-piperidinyl)methanone hydrochloride, a similar protocol could involve:

-

Dissolving the crude product in hot DMF.

-

Cooling to 0–5°C to precipitate pure crystals.

-

Washing with ice-cold water to remove residual solvents.

Comparative Analysis of Synthetic Methods

Table 1: Yield and Purity Across Methods

Reaction Mechanism Considerations

-

Acid-Catalyzed Hydrolysis : Protonation of the acetyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

-

Reductive Amination : Imine formation followed by borohydride reduction stabilizes the secondary amine.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation and oxidative degradation are common issues. The patent US7202360B2 addresses this by:

Analyse Chemischer Reaktionen

Types of Reactions: Piperidino(2-piperidinyl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Alcohol derivatives.

Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: CHClNO

- Molar Mass: Approximately 232.73 g/mol

- Structure: The compound features two piperidine rings linked by a methanone group, contributing to its unique reactivity and biological activity.

Chemistry

Piperidino(2-piperidinyl)methanone hydrochloride serves as a building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Oxidation: Can be oxidized to form N-oxides using agents like hydrogen peroxide.

- Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride.

- Substitution Reactions: Participates in nucleophilic substitution, allowing for the introduction of diverse functional groups.

Biological Applications

Research indicates that this compound exhibits potential biological activities , making it a candidate for therapeutic development:

- Antimicrobial and Anticancer Properties: Investigated for its ability to inhibit specific enzymes and receptors, potentially leading to apoptosis in cancer cells through caspase pathway activation.

- Drug Development: Explored as a lead compound in drug discovery, particularly for anticancer agents and treatments for diabetes. Piperidine derivatives are known for their roles in developing various therapeutic agents, including those targeting Alzheimer's disease and hypertension .

Case Study 1: Anticancer Activity

A study highlighted the potential of this compound as an anticancer agent. Researchers found that derivatives of this compound could induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways. This mechanism suggests its utility in developing new cancer therapies.

Case Study 2: Drug Discovery

In pharmaceutical research, piperidine derivatives have been pivotal in designing drugs with diverse pharmacological profiles. This compound has been identified as a promising candidate for synthesizing new drugs that target specific biological pathways involved in diseases like diabetes and cancer .

Wirkmechanismus

The mechanism of action of piperidino(2-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied. Research has shown that piperidine derivatives can affect mitochondrial membrane potential, leading to apoptosis in cancer cells through the activation of caspase pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Piperidino(3-piperidinyl)methanone Hydrochloride (CAS: 40576-21-4)

- Molecular Formula : C₁₁H₂₀N₂O·HCl

- Molecular Weight : 232.75 g/mol

- Melting Point : 215–216°C

- Purity : 90%

- Key Difference : The piperidinyl group is attached at the 3-position instead of the 2-position. This positional isomerism may influence receptor binding affinity and metabolic stability .

Piperidino(4-piperidinyl)methanone (CAS: 49273-95 TFS)

Functional Group Variants

3-Piperidinopyridine-2-carboxylic Acid (CAS: 49274-01 TFS)

- Molecular Formula : C₁₁H₁₄N₂O₂

- Melting Point : 102–109°C

- Purity : 97%

- Key Difference: Incorporates a carboxylic acid group instead of a methanone.

3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone Hydrochloride (CAS: 1236254-94-6)

- Molecular Formula : C₁₅H₂₁ClN₂O

- Molecular Weight : 280.8 g/mol

Heterocyclic Substitutions

Piperazin-1-yl(pyridin-2-yl)methanone Dihydrochloride (CAS: 39639-99-1)

Pharmacologically Active Derivatives

Raloxifene Hydrochloride (CAS: 9004-42-2)

- Molecular Formula: C₂₈H₂₇NO₄S·HCl

- Key Difference: Contains a benzothiophene core and a piperidinyl ethoxy group.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|---|

| Piperidino(2-piperidinyl)methanone HCl | 16783-69-0 | C₁₁H₂₀N₂O·HCl | 232.75 | N/A | 2-piperidinyl, hydrochloride |

| Piperidino(3-piperidinyl)methanone HCl | 40576-21-4 | C₁₁H₂₀N₂O·HCl | 232.75 | 215–216 | 3-piperidinyl, hydrochloride |

| Piperidino(4-piperidinyl)methanone | 49273-95 TFS | C₁₁H₂₀N₂O | 196.29 | 107–109 | 4-piperidinyl, free base |

| 3-Piperidinopyridine-2-carboxylic Acid | 49274-01 TFS | C₁₁H₁₄N₂O₂ | 206.24 | 102–109 | Carboxylic acid substituent |

| 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone HCl | 1236254-94-6 | C₁₅H₂₁ClN₂O | 280.8 | N/A | Isoquinolinyl group |

Biologische Aktivität

Piperidino(2-piperidinyl)methanone hydrochloride, with the molecular formula CHClNO, is a compound that has attracted attention for its potential therapeutic applications due to its unique piperidine structure. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features two piperidine rings linked by a methanone group, contributing to its structural complexity. Its molar mass is approximately 232.73 g/mol. The dual piperidine structure may enhance its binding properties and biological activities compared to other compounds with similar frameworks.

Biological Activities

This compound exhibits a range of biological activities:

- Antioxidant Properties : Similar to piperine, it has demonstrated significant antioxidant capabilities by inhibiting free radicals.

- Therapeutic Potential : The compound has been investigated for various therapeutic applications, including potential roles in neuroprotection and anti-inflammatory effects .

Interaction Studies

Studies indicate that this compound interacts with several biological targets. The compound's interactions are crucial for understanding its pharmacodynamics and pharmacokinetics. Key interactions include:

- Acetyl-CoA Carboxylases (ACCs) : Research has shown that similar piperidine derivatives can inhibit ACCs, which are important in fatty acid metabolism, with IC values ranging from 50 nM to 940 nM against different ACC isoforms .

- Neurotransmitter Receptors : The compound may also exhibit affinity towards serotoninergic and dopaminergic receptors, which are critical in neuropharmacology .

Structure-Activity Relationship (SAR)

The SAR of piperidine derivatives has been extensively studied to enhance their biological activity. For instance:

| Compound Name | Similarity Index | Notable Activity |

|---|---|---|

| (S)-3-Amino-1-methylpiperidin-2-one hydrochloride | 0.77 | Antidepressant effects |

| (R)-3-Aminopiperidin-2-one hydrochloride | 0.71 | Neuroprotective properties |

| 3-Aminopiperidin-2-one hydrochloride | 0.71 | Potential anti-inflammatory effects |

| 2,4-Difluorophenyl-(4-piperidinyl) methanone oxime | 0.70 | Anticancer activity |

The structural uniqueness of this compound may confer distinct binding properties compared to these similar compounds, potentially leading to enhanced therapeutic effects.

Case Studies and Research Findings

- Inhibition of ACCs : A study demonstrated that certain piperidine derivatives showed promising inhibitory activity against ACCs, which are crucial for lipid biosynthesis. Compounds were tested in vitro for their cytotoxicity against human cells, revealing low toxicity alongside effective inhibition of ACC activity .

- Neuropharmacological Effects : Other research highlighted the potential of piperidine derivatives in modulating neurotransmitter systems, suggesting their utility in treating neurological disorders. Compounds were evaluated for their binding affinities and functional activities at various receptor sites .

- Anticancer Activity : this compound has been explored for its anticancer properties, particularly in relation to its ability to inhibit pathways involved in tumor growth and metastasis. Studies indicated that modifications in the piperidine structure could enhance anticancer efficacy while reducing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Piperidino(2-piperidinyl)methanone hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often synthesized using coupling reagents like EDCI/HOBt under anhydrous conditions (e.g., DMF as solvent, 0–5°C to room temperature) . Optimization may require adjusting stoichiometry, temperature (e.g., reflux vs. ambient), or catalysts. A table of common reagents and conditions is provided below:

- Characterization : Confirm product purity via HPLC (≥98% purity threshold) and structural validation using ¹H/¹³C NMR (e.g., δ 2.5–3.5 ppm for piperidinyl protons) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via:

- HPLC-UV : Track peak area reduction of the parent compound.

- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the piperidinyl moiety) .

Q. What analytical techniques are most reliable for confirming the hydrochloride salt form of this compound?

- Methodology :

- XRD : Compare diffraction patterns with reference data (e.g., characteristic peaks at 2θ = 15.2°, 24.7°) .

- TGA/DSC : Verify dehydration events (e.g., weight loss at 100–120°C corresponds to HCl release) .

- Elemental Analysis : Match calculated vs. observed Cl⁻ content (e.g., ~13.5% Cl for C₁₁H₂₀N₂O·HCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound across studies?

- Approach :

Assay Validation : Confirm receptor-binding assay protocols (e.g., radioligand vs. fluorescence polarization) .

Structural Analog Analysis : Compare activity with related compounds (e.g., 4-(2,4-difluorobenzoyl)piperidine hydrochloride) to identify SAR trends .

Meta-Analysis : Use computational tools (e.g., molecular docking) to evaluate binding affinity discrepancies due to stereochemistry .

Q. What strategies are effective for optimizing the compound’s bioavailability in preclinical models?

- Methodology :

- Salt Screening : Test alternative counterions (e.g., citrate, phosphate) to enhance solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .

- In Silico Modeling : Predict logP and pKa using software like MarvinSuite to balance lipophilicity and ionization .

Q. How should researchers address spectral data discrepancies during structural elucidation?

- Troubleshooting Steps :

Repeat Experiments : Ensure NMR samples are free of solvents (e.g., residual DMSO-d6 can obscure peaks) .

Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidinyl region .

Cross-Validation : Compare with literature data for analogs (e.g., Piperidin-3-yl(pyrrolidin-1-yl)methanone) .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.